

# Spectroscopic Profile of 2-Bromo-4-methylthiazole: A Technical Guide

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: 2-Bromo-4-methylthiazole

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This technical guide provides a comprehensive overview of the spectroscopic data for **2-bromo-4-methylthiazole**, a key intermediate in pharmaceutical and chemical synthesis. The document is intended for researchers, scientists, and professionals in drug development, offering a detailed look at its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data.

## Spectroscopic Data Summary

The following tables summarize the key quantitative data from  $^1\text{H}$  NMR,  $^{13}\text{C}$  NMR, IR, and MS analyses of **2-bromo-4-methylthiazole**.

### Table 1: $^1\text{H}$ NMR Spectroscopic Data

| Chemical Shift ( $\delta$ )<br>ppm               | Multiplicity | Integration | Assignment |
|--|--------------|-------------|------------|
| Data not available in<br>the searched literature | -            | -           | -          |

### Table 2: $^{13}\text{C}$ NMR Spectroscopic Data

| Chemical Shift ( $\delta$ ) ppm               | Assignment |
|---|------------|
| Data not available in the searched literature | -          |

### Table 3: FT-IR Spectroscopic Data

| Wavenumber (cm <sup>-1</sup> ) | Intensity | Assignment                  |
|--------------------------------|-----------|-----------------------------|
| ~3100                          | Weak      | C-H stretch (aromatic)      |
| ~2925                          | Weak      | C-H stretch (methyl)        |
| ~1550                          | Medium    | C=N stretch (thiazole ring) |
| ~1450                          | Medium    | C=C stretch (thiazole ring) |
| ~1380                          | Medium    | C-H bend (methyl)           |
| ~1050                          | Strong    | C-S stretch                 |
| ~650                           | Strong    | C-Br stretch                |

Note: The FT-IR data is predicted based on typical vibrational modes for similar thiazole structures and functional groups. Experimental values may vary.

### Table 4: Mass Spectrometry Data

| m/z | Relative Intensity (%) | Assignment  |
|-----|------------------------|---|
| 179 | High                   | [M+2] <sup>+</sup> • (Molecular ion with <sup>81</sup> Br)      |
| 177 | High                   | [M] <sup>+</sup> • (Molecular ion with <sup>79</sup> Br)<br>[1] |

## Experimental Protocols

The following are generalized experimental protocols for obtaining the spectroscopic data presented.

### NMR Spectroscopy (<sup>1</sup>H and <sup>13</sup>C)

A solution of **2-bromo-4-methylthiazole** (typically 5-25 mg) is prepared in a deuterated solvent (e.g., CDCl<sub>3</sub>, DMSO-d<sub>6</sub>) and transferred to a 5 mm NMR tube. The spectrum is recorded on a spectrometer operating at a frequency of 400 MHz or higher for <sup>1</sup>H NMR and 100 MHz or higher for <sup>13</sup>C NMR. Chemical shifts are reported in parts per million (ppm) relative to an

internal standard, typically tetramethylsilane (TMS) at 0.00 ppm. For  $^{13}\text{C}$  NMR, broadband proton decoupling is typically used to simplify the spectrum to single lines for each carbon atom.

## Fourier-Transform Infrared (FT-IR) Spectroscopy

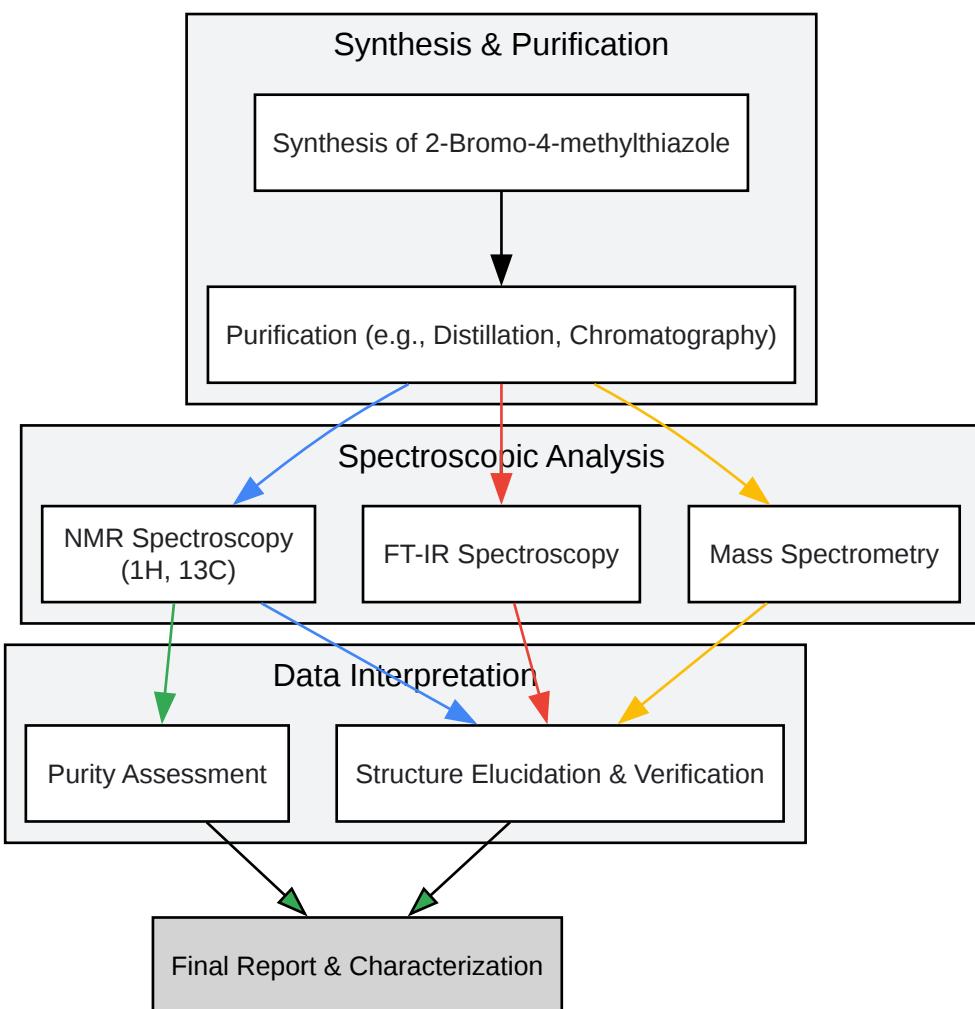
The FT-IR spectrum is typically recorded using a neat liquid film of **2-bromo-4-methylthiazole** between two potassium bromide (KBr) or sodium chloride (NaCl) plates. Alternatively, a solution of the compound in a suitable solvent (e.g., chloroform, carbon tetrachloride) can be used. The spectrum is recorded over the range of 4000-400  $\text{cm}^{-1}$ . The data is presented as a plot of transmittance (%) versus wavenumber ( $\text{cm}^{-1}$ ).

## Mass Spectrometry (MS)

Mass spectra are typically obtained using a gas chromatograph coupled to a mass spectrometer (GC-MS) with an electron ionization (EI) source. A dilute solution of **2-bromo-4-methylthiazole** in a volatile organic solvent (e.g., dichloromethane, methanol) is injected into the GC. The compound is separated from the solvent and then introduced into the mass spectrometer. The molecules are ionized by a high-energy electron beam, causing fragmentation. The resulting ions are separated by their mass-to-charge ratio ( $m/z$ ) and detected.

## Visualization of Analytical Workflow

The following diagram illustrates a typical workflow for the spectroscopic analysis of a synthesized chemical compound like **2-bromo-4-methylthiazole**.



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Caption: Workflow for the synthesis and spectroscopic analysis of **2-bromo-4-methylthiazole**.

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## References

- 1. 2-Bromo-4-methyl-1,3-thiazole | C4H4BrNS | CID 551541 - PubChem  
[pubchem.ncbi.nlm.nih.gov]

- To cite this document: BenchChem. [Spectroscopic Profile of 2-Bromo-4-methylthiazole: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b1268296#2-bromo-4-methylthiazole-spectroscopic-data-nmr-ir-ms>

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Address: 3281 E Guasti Rd  
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Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)